Benzopinacol

Beschreibung

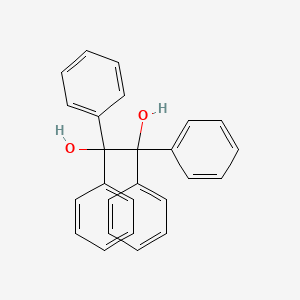

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetraphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEWNFVBWPABCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060048 | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzopinacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

464-72-2 | |

| Record name | Benzopinacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzopinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzopinacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzopinacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetraphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPINACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VNT36L0QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Benzopinacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and key chemical transformations of benzopinacol. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound, with the IUPAC name 1,1,2,2-tetraphenylethane-1,2-diol, is a white crystalline solid.[1][2] It is a dimeric alcohol that plays a significant role as a precursor in organic synthesis, particularly in the generation of radicals and in rearrangement reactions.[1]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₂O₂ | [3] |

| Molecular Weight | 366.45 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 171-173 °C | [3] |

| Boiling Point | 506.9 °C at 760 mmHg (estimated) | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695), ether, and acetone. | [2] |

| Density | 1.198 g/cm³ (estimated) | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | Broad O-H stretching band observed in the region of 3417-3460 cm⁻¹. | [4] |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (20H) appear as a multiplet in the range of δ 6.98-7.45 ppm. The two hydroxyl protons (2H) typically appear as a singlet around δ 3.02 ppm. | [1][5] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic peaks are observed at approximately δ 83.05 ppm (C-OH) and in the range of δ 126.93-144.17 ppm for the aromatic carbons. | [6] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 366. Key fragment ions are often observed at m/z 183 and 105. | [7] |

Crystal Structure of this compound

For illustrative purposes, the crystal structure of a closely related derivative, 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol, has been determined to be monoclinic with the space group P2₁/c. This suggests a similar packing arrangement might be expected for this compound.

A general experimental protocol for determining the crystal structure of an organic compound like this compound is provided in the experimental protocols section.

Key Chemical Reactions and Experimental Protocols

This compound is central to two important organic reactions: its synthesis via photochemical dimerization and its acid-catalyzed rearrangement to benzopinacolone.

Photochemical Synthesis of this compound from Benzophenone (B1666685)

The synthesis of this compound is a classic photochemical reaction involving the dimerization of benzophenone in the presence of a hydrogen donor, typically 2-propanol.[1][7]

-

Preparation of the Reaction Mixture: In a suitable flask, dissolve 2.0 g of benzophenone in approximately 10 mL of 2-propanol. Gentle warming may be required to facilitate dissolution.[7]

-

Initiation: Add one drop of glacial acetic acid to the solution. The acid helps to prevent side reactions.[7]

-

Photolysis: Seal the flask and expose it to a strong source of UV light, such as direct sunlight or a mercury vapor lamp. The reaction vessel should be made of a material that is transparent to UV radiation (e.g., quartz or borosilicate glass).[1][7]

-

Crystallization and Isolation: Over several hours to days of light exposure, crystals of this compound will form and precipitate from the solution.[7]

-

Work-up: Collect the crystals by vacuum filtration, wash them with a small amount of cold 2-propanol, and allow them to air dry. The purity of the product can be assessed by its melting point.[7]

Acid-Catalyzed Pinacol (B44631) Rearrangement

This compound undergoes a classic pinacol rearrangement in the presence of an acid catalyst (e.g., iodine in glacial acetic acid) to form benzopinacolone (2,2,2-triphenylacetophenone).[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g of this compound and 1.0 g of iodine in 25 mL of glacial acetic acid.

-

Heating: Heat the mixture to reflux. The reaction is typically complete within 10-15 minutes, indicated by a change in the color of the solution.

-

Crystallization: Allow the reaction mixture to cool to room temperature, which will induce the crystallization of benzopinacolone.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash them with cold glacial acetic acid to remove any remaining iodine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Single-Crystal X-ray Diffraction

While specific data for this compound is elusive, the following outlines a general procedure for the structural determination of a crystalline organic compound.

-

Crystal Growth: High-quality single crystals of this compound are required. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or acetone), or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

References

- 1. Benzopinacole(464-72-2) 1H NMR [m.chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. hmdb.ca [hmdb.ca]

- 4. ijpda.org [ijpda.org]

- 5. Solved Help with the follow HNMR of this compound. can | Chegg.com [chegg.com]

- 6. Benzopinacole(464-72-2) 13C NMR [m.chemicalbook.com]

- 7. This compound | C26H22O2 | CID 94766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

The Photochemical Genesis of Benzopinacol: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of benzopinacol. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this classic photochemical reaction. This document delves into the experimental protocols for the synthesis of this compound, presents key quantitative data in a structured format, and illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams.

Historical Overview: The Dawn of Organic Photochemistry

The discovery of this compound is intrinsically linked to the pioneering work of Giacomo Ciamician and his assistant Paul Silber at the turn of the 20th century. Ciamician, widely regarded as the "father of organic photochemistry," conducted systematic investigations into the chemical effects of light on organic compounds.[1][2] In 1900, French chemists had reported on the irradiation of benzophenone (B1666685) in an alcoholic medium but had misidentified the resulting product.[3][4] Ciamician and Silber revisited this reaction and correctly identified the product as a dimer of reduced benzophenone, which they named this compound.[3][5][6] This discovery was a seminal moment in the field of photochemistry, demonstrating the power of light to induce unique chemical transformations and laying the groundwork for the study of free-radical chemistry.[7][8] Their work, often conducted on the rooftop of the University of Bologna, highlighted the potential of solar energy as a sustainable reagent in chemical synthesis.[1][2]

The Photochemical Dimerization of Benzophenone: Reaction Mechanism

The formation of this compound from benzophenone is a classic example of a photochemical-induced dimerization reaction. The process is initiated by the absorption of ultraviolet (UV) light by benzophenone.[7] The key steps of the mechanism are as follows:

-

Photoexcitation: A molecule of benzophenone absorbs a photon of UV light (around 350 nm), promoting an electron from a non-bonding n-orbital to an antibonding π*-orbital.[2][9] This initially forms a short-lived excited singlet state (S1).[7]

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable and longer-lived triplet state (T1), which exists as a diradical.[7][10]

-

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable hydrogen donor, typically the solvent, such as isopropyl alcohol. This step generates two radical species: a diphenylhydroxymethyl radical (a ketyl radical) and a radical derived from the solvent (in the case of isopropyl alcohol, a 2-hydroxy-2-propyl radical).[4][7]

-

Dimerization: Two ketyl radicals then couple to form a stable carbon-carbon bond, resulting in the formation of 1,1,2,2-tetraphenyl-1,2-ethanediol, or this compound.[7] The acetone (B3395972) is formed as a byproduct from the 2-hydroxy-2-propyl radical.[11]

The overall reaction is a photoreduction of benzophenone, where the alcohol serves as the reducing agent.[12]

Experimental Protocols

The synthesis of this compound via the photochemical dimerization of benzophenone is a robust and high-yielding reaction. The following protocols are based on well-established procedures, including those published in Organic Syntheses.[5]

Materials and Reagents

-

Benzophenone

-

Isopropyl alcohol (2-propanol)

-

Glacial acetic acid

-

Benzene (for recrystallization, optional)

-

Ligroin (for recrystallization, optional)

Equipment

-

Round-bottom flask (e.g., 1 L)

-

Cork stopper

-

Apparatus for heating (water bath or heating mantle)

-

Tripod or other support for the flask

-

Sunlight or a UV lamp

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Detailed Experimental Procedure

-

Reaction Setup: In a 1-liter round-bottom flask, dissolve 150 g (0.82 mole) of benzophenone in 850 mL (11 moles) of isopropyl alcohol.[5] Gentle warming to approximately 45°C may be necessary to fully dissolve the benzophenone.[5]

-

Acidification: Add one drop of glacial acetic acid to the solution.[5] This is crucial to neutralize any alkaline residues from the glassware, which could otherwise catalyze the decomposition of the this compound product.[5]

-

Irradiation: Securely close the flask with a tightly fitting cork. The flask should be inverted and placed in a location where it will be exposed to direct sunlight for an extended period.[5] Alternatively, a commercial ultraviolet fluorescent tube can be used.[10]

-

Reaction Progression: Crystals of this compound will begin to form and precipitate out of the solution after several hours of bright sunshine.[5] The reaction is typically complete within 8 to 10 days, depending on the intensity of the light.[5] With a UV lamp, substantial conversion can be observed within 2-4 hours.[10]

-

Isolation of Product: Once the reaction is complete, cool the flask in an ice bath to maximize the precipitation of the product.[5] Collect the crystalline this compound by vacuum filtration using a Büchner funnel.[13]

-

Washing and Drying: Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone and other soluble impurities.[5][13] Allow the product to air dry. The resulting this compound is typically of high purity.[5]

-

Recrystallization (Optional): For further purification, the crude this compound can be recrystallized. Dissolve the product in hot benzene, filter the hot solution, and then add hot ligroin to induce crystallization upon cooling.[5]

Quantitative Data and Characterization

The photochemical synthesis of this compound is known for its high efficiency and the purity of the resulting product. Below is a summary of key quantitative data from various literature sources.

Reaction Yield and Physical Properties

| Parameter | Value | Reference |

| Yield | 93-95% | [5] |

| 88.09% | [14] | |

| 40% | [12] | |

| Melting Point | 188-190 °C | [5] |

| 189-191 °C | [14] | |

| 185 °C | [12] | |

| 171-173 °C | [15] | |

| Appearance | White crystalline solid | [5] |

Spectroscopic Data

| Spectroscopic Method | Key Features and Wavelengths/Shifts | Reference |

| Infrared (IR) Spectroscopy | Broad O-H stretch: 3417.86 cm⁻¹ - 3460.30 cm⁻¹ | [9][12] |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (Ar-H): δ 7.0-7.5 ppm (multiplet, 20H)Hydroxyl protons (O-H): δ 3.02 ppm (singlet, 2H) | [16] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Aromatic carbons: δ 126.93, 127.29, 128.61, 144.17 ppmAlcohol carbon: δ 83.05 ppm | [16] |

| Ultraviolet (UV) Spectroscopy | Absorbance maxima for benzophenone at ~350 nm | [2] |

| Absorbance of this compound at 310, 330, 350, 360 nm are 0.858, 0.210, 0.065, 0.053 respectively (for a 0.5 M solution in isopropanol) | [12] |

Conclusion

The discovery and synthesis of this compound represent a cornerstone in the field of organic photochemistry. The reaction is not only of historical importance but also serves as a practical and efficient method for preparing a vicinal diol. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for the successful synthesis and characterization of this compound. The underlying principles of photoexcitation, hydrogen abstraction, and radical dimerization are fundamental concepts in organic chemistry and continue to be relevant in the development of new synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. gses.it [gses.it]

- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 4. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jmchemsci.com [jmchemsci.com]

- 7. nbinno.com [nbinno.com]

- 8. The 'belle époque' of photochemistry [re.public.polimi.it]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. scribd.com [scribd.com]

- 11. Photochemical preparation of this compound [cs.gordon.edu]

- 12. ijpda.org [ijpda.org]

- 13. books.rsc.org [books.rsc.org]

- 14. scribd.com [scribd.com]

- 15. guidechem.com [guidechem.com]

- 16. Benzopinacole(464-72-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Photochemical Synthesis of Benzopinacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical synthesis of benzopinacol, a classic and elegant example of a photochemically induced dimerization reaction. This document details the underlying reaction mechanism, provides structured quantitative data, outlines detailed experimental protocols, and includes visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The synthesis of this compound from benzophenone (B1666685) is a well-studied photochemical reaction that proceeds via a free-radical mechanism. The process is initiated by the absorption of ultraviolet (UV) light by benzophenone, leading to the formation of an excited state that can then react with a hydrogen donor to produce the final product.

The key steps in the mechanism are as follows:

-

Photoexcitation: A molecule of benzophenone absorbs a photon of UV light (around 350 nm), promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital.[1][2] This initially forms a short-lived excited singlet state (S¹).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T¹).[3][4][5] This triplet state is a diradical, with two unpaired electrons.[1][6]

-

Hydrogen Abstraction: The triplet-state benzophenone, being highly reactive, abstracts a hydrogen atom from a suitable hydrogen donor.[4] Commonly used donors are secondary alcohols like isopropyl alcohol, which readily provide a hydrogen from the carbon bearing the hydroxyl group.[4][6] This step results in the formation of two radical species: a diphenylketyl radical (also known as a benzhydrol radical) and a radical derived from the hydrogen donor (e.g., an isopropanol (B130326) radical).[4][6]

-

Second Hydrogen Abstraction: The newly formed isopropanol radical can then donate a hydrogen atom to a ground-state benzophenone molecule, forming another diphenylketyl radical and a molecule of acetone.[6]

-

Dimerization: The reaction concludes with the dimerization of two diphenylketyl radicals, which couple to form a stable carbon-carbon bond, yielding the final product, this compound (1,1,2,2-tetraphenyl-1,2-ethanediol).[4][5]

Quantitative Data Summary

The efficiency of the photochemical synthesis of this compound can be influenced by various factors, including the light source, reaction time, and the choice of solvent. Below is a summary of quantitative data reported in the literature.

| Parameter | Value | Conditions | Source |

| Yield | 93-95% | Benzophenone in isopropyl alcohol, exposed to bright sunlight for 8-10 days. | [7][8] |

| 40% | Benzophenone in ethyl alcohol, exposed to sunlight for 4-5 days. | [1][5] | |

| Melting Point | 188-190 °C | Recrystallized from benzene (B151609) and ligroin. | [7] |

| 188-189 °C | Directly from the reaction mixture. | [8] | |

| 185 °C | Unpurified product. | [5] | |

| Reaction Time | 8-10 days | Bright sunshine for completion. | [7] |

| 4 days | Bright sunlight for 95% completion. | [8] | |

| 2-3 days | Sunlight exposure. | [5] |

Experimental Protocols

Detailed methodologies for the photochemical synthesis of this compound are provided below, based on established laboratory procedures.

Experiment 1: Synthesis of this compound using Isopropyl Alcohol

This protocol is adapted from a common and high-yielding procedure.

Materials:

-

Benzophenone

-

Isopropyl alcohol (2-propanol)

-

Glacial acetic acid

-

Round-bottom flask or a large vial

-

Stopper

-

Warm water bath

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Sunlight or a UV lamp

Procedure:

-

Dissolve 2 grams of benzophenone in approximately 10 mL of isopropyl alcohol in a 20 mL vial. Gentle warming in a warm water bath may be necessary to fully dissolve the solid.[6]

-

Once the benzophenone is dissolved, add one drop of glacial acetic acid.[5][6] The acid is crucial to neutralize any alkaline residues from the glassware, which can catalyze an undesired cleavage of the this compound product.[8][9]

-

Fill the vial with isopropyl alcohol until the liquid level is about halfway into the screw neck to minimize the air space.[6]

-

Tightly cap the vial and invert it several times to ensure thorough mixing.[6]

-

Place the vial in a location where it will receive direct and ample sunlight.[6][8] The reaction can also be carried out using a UV lamp.

-

Expose the solution to sunlight for several days. The formation of this compound will be evident by the appearance of colorless crystals.[7][8] In bright sunlight, crystals may start to appear within 5 hours, with the reaction being largely complete in about four days.[8]

-

After the reaction is complete (indicated by a significant amount of crystalline product), cool the vial in an ice bath to maximize crystallization.[7]

-

Collect the this compound crystals by vacuum filtration, washing them with a small amount of cold isopropyl alcohol.[7]

-

Allow the crystals to air dry. The resulting this compound is typically of high purity.

Experiment 2: Synthesis using Ethyl Alcohol

This protocol demonstrates the use of an alternative hydrogen donor.

Materials:

-

Benzophenone

-

Ethyl alcohol (ethanol)

-

Glacial acetic acid

-

Test tube or flask

-

Stopper

-

Sunlight or a UV lamp

-

Ice bath

-

Filtration apparatus

Procedure:

-

While isopropyl alcohol is more common, absolute ethyl alcohol can also be used as the solvent and hydrogen donor. The reaction is noted to be slower with ethanol.[7]

-

A procedure similar to the one with isopropyl alcohol can be followed. Dissolve benzophenone in ethanol, add a drop of acetic acid, and expose the solution to sunlight.[1]

-

The reaction may take longer to complete compared to using isopropyl alcohol.

-

After several days of sun exposure, collect the precipitated this compound crystals by filtration. A reported yield for this method is around 40%.[1]

Mandatory Visualizations

The following diagrams illustrate the core reaction mechanism and a generalized experimental workflow for the photochemical synthesis of this compound.

Caption: Reaction mechanism for the photochemical synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. books.rsc.org [books.rsc.org]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. ijpda.org [ijpda.org]

- 6. Photochemical preparation of this compound [cs.gordon.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of Benzopinacol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of benzopinacol in various organic solvents. This compound, a key compound in organic synthesis and photochemistry, exhibits a range of solubilities that are critical for its application in research and development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Principles of this compound Solubility

This compound (1,1,2,2-tetraphenyl-1,2-ethanediol) is a white crystalline solid. Its molecular structure, characterized by four phenyl rings and two hydroxyl groups, dictates its solubility behavior. The presence of the polar hydroxyl groups allows for hydrogen bonding, while the large nonpolar surface area of the phenyl rings favors interactions with nonpolar solvents. Consequently, this compound is generally insoluble in water but shows varying degrees of solubility in organic solvents.[1][2]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, some semi-quantitative and qualitative data has been compiled below.

| Solvent | Temperature (°C) | Solubility |

| Glacial Acetic Acid | Boiling | 1 part in 11.5 parts solvent |

| Benzene | Boiling | 1 part in 26 parts solvent |

| Ethanol | Not Specified | Soluble[1][2][3][4][5][6] |

| Ether | Not Specified | Readily soluble[1] |

| Acetone | Not Specified | Soluble[2][3][4][5][6][7] |

| Chloroform | Not Specified | Readily soluble[1], Sparingly soluble (with sonication)[8][9] |

| Dichloromethane | Not Specified | Soluble[7] |

| Ethyl Acetate | Not Specified | Soluble[7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[7][10], Slightly soluble (with heating and sonication)[8][9] |

| Carbon Disulfide | Not Specified | Insoluble[2] |

| Water | Not Specified | Insoluble[1][2][8][9] |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature bath (e.g., water bath or incubator)

-

Vials with screw caps

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can be achieved by continuous stirring or shaking. The time required to reach equilibrium can vary and may need to be determined experimentally (typically 24-48 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the withdrawn solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for analysis.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of this compound's solubility in organic solvents. For specific applications, it is recommended to perform experimental determinations to obtain precise quantitative data under the conditions of interest.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 464-72-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. This compound | CAS:464-72-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Benzopinacole | 464-72-2 [amp.chemicalbook.com]

- 9. Benzopinacole | 464-72-2 [chemicalbook.com]

- 10. Buy this compound | 464-72-2 | >98% [smolecule.com]

An In-depth Technical Guide to the Synthesis of Benzopinacol from Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzopinacol from benzophenone (B1666685), a classic photochemical reaction with significant applications in organic synthesis and mechanistic studies. This document details the underlying reaction mechanism, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducibility and further investigation.

Core Concepts: The Photochemical Dimerization of Benzophenone

The synthesis of this compound from benzophenone is a prime example of a photoreduction reaction.[1] The process is driven by the energy from ultraviolet (UV) light, which excites benzophenone to a higher energy state, initiating a free radical chain reaction.[2] This particular reaction is not catalyzed by light but is rather driven by it, with photons acting as a necessary reactant.[3]

The key steps of the mechanism are as follows:

-

Photoexcitation: Benzophenone absorbs UV light (around 355 nm), promoting an electron from a non-bonding n orbital to an antibonding π* orbital.[4][5] This initially forms a short-lived excited singlet state (S1).[2]

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable and longer-lived triplet state (T1).[2][4] This triplet diradical is a key reactive intermediate.

-

Hydrogen Abstraction: The triplet benzophenone, in its diradical form, abstracts a hydrogen atom from a suitable donor, typically the solvent, isopropyl alcohol.[2][3] This step generates two radical species: a diphenyl ketyl radical and an isopropyl radical.

-

Radical Propagation: The newly formed isopropyl radical can then react with another ground-state benzophenone molecule, reducing it to a second diphenyl ketyl radical and forming acetone (B3395972) as a byproduct.[3]

-

Dimerization: Two diphenyl ketyl radicals then couple (dimerize) to form the stable final product, this compound (1,1,2,2-tetraphenyl-1,2-ethanediol).[1][2]

The overall reaction is a dimerization of benzophenone, facilitated by a hydrogen donor and initiated by UV light.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental procedures for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Reference | Benzophenone (g) | Isopropyl Alcohol (mL) | Acetic Acid | Light Source | Reaction Time | Yield (%) |

| Organic Syntheses[6] | 150 | 850 | 1 drop (glacial) | Sunlight | 8-10 days | 93-94 |

| Patel et al.[1] | 2 | 10 | 1 drop (glacial) | Sunlight | 2-3 days | 40 |

| Scribd Document[7] | 0.5 | Not specified | 1 drop (glacial) | Sunlight | 3 days | 88.09 |

| Docsity Lab Report[8] | 2.0 | Not specified | 1 drop (conc.) | Sunlight | 5 days | 72.5 |

| Comprehensive Organic Chemistry Experiments[5] | 5 | 50 | 1 drop (glacial) | Sunlight | ~1 week | Not specified |

Table 2: Product Characterization

| Reference | Melting Point (°C) | Spectroscopic Data |

| Organic Syntheses[6] | 188-190 | Not specified |

| Patel et al.[1] | 185 | IR (KBr): 3417.86 - 3460.30 cm⁻¹ (O-H stretch) |

| Scribd Document[7] | 189-191 | Not specified |

| Docsity Lab Report[8] | Not specified | FT-IR (KBr): 3431 cm⁻¹ (O-H), 3087-2937 cm⁻¹ (C-H), 1597, 1581 cm⁻¹ (C=C), 1086 cm⁻¹ (C-O) |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of this compound, adapted from established literature procedures.

Protocol 1: Large-Scale Synthesis (Adapted from Organic Syntheses)[6]

-

Reaction Setup: In a 1-liter round-bottomed flask, combine 150 g (0.82 mole) of benzophenone and 850 mL (11 moles) of isopropyl alcohol.

-

Acidification: Add one drop of glacial acetic acid to the mixture.

-

Dissolution: Gently warm the mixture to 45°C to ensure complete dissolution of the benzophenone.

-

Sealing: Securely close the flask with a tight-fitting cork, which should be wired or tied in place.

-

Irradiation: Invert the flask and expose it to direct sunlight. Crystals of this compound should begin to appear within 3 to 5 hours of bright sunshine. Continue the exposure for 8 to 10 days, depending on the intensity of the light.

-

Isolation: After the reaction period, chill the flask in an ice bath to maximize crystallization.

-

Filtration: Collect the crystalline product by suction filtration and wash it with a small amount of cold isopropyl alcohol.

-

Drying: Allow the crystals to air dry. The expected yield is 141-142 g of practically pure this compound.

Protocol 2: Small-Scale Synthesis (Adapted from Patel et al.)[1]

-

Reaction Setup: Place 2 g of benzophenone in a test tube and add approximately 10 mL of 2-propanol.

-

Dissolution: Gently warm the mixture in a water bath to dissolve the solid.

-

Acidification: After dissolution, add one drop of glacial acetic acid.

-

Topping Off: Fill the test tube with 2-propanol until it is slightly more than half full.

-

Sealing: Close the test tube with a rubber cork. It is advisable to cover the cork with aluminum foil to prevent any reaction between the mixture and the rubber.

-

Irradiation: Place the test tube in direct sunlight for two to three days.

-

Isolation and Purification: Collect the resulting crystals by suction filtration and allow them to dry.

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism

References

The Genesis of Benzopinacol: A Deep Dive into its Free Radical Formation Mechanism

For Immediate Release

This technical guide provides a comprehensive exploration of the free radical mechanism underlying the formation of benzopinacol from benzophenone (B1666685). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the photochemical intricacies, presents key quantitative data, details experimental methodologies, and visualizes the reaction pathway.

Introduction

The photochemical reduction of benzophenone to this compound is a classic example of a free radical reaction and serves as a fundamental model in photochemistry. This process, typically initiated by ultraviolet (UV) radiation, involves the excitation of benzophenone to a triplet state, followed by hydrogen abstraction from a suitable donor, leading to the formation of a ketyl radical intermediate. The subsequent dimerization of these radicals yields the final product, this compound. Understanding this mechanism is pivotal for applications in organic synthesis, polymer chemistry, and as a model for radical-mediated biological processes.

The Free Radical Mechanism of this compound Formation

The formation of this compound from benzophenone in the presence of a hydrogen donor, most commonly 2-propanol, proceeds through a well-established free radical chain mechanism. The key steps are outlined below.

Step 1: Photoexcitation of Benzophenone

Benzophenone, upon absorption of UV light (typically around 350 nm), is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] This excited state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁), which is a diradical.[1]

Step 2: Hydrogen Abstraction

The triplet state of benzophenone is a potent hydrogen abstractor. It abstracts a hydrogen atom from the secondary carbon of the solvent, 2-propanol, to form two radical species: the benzophenone ketyl radical (also known as the benzhydrol radical) and the 2-hydroxy-2-propyl radical.

Step 3: Formation of a Second Ketyl Radical

The newly formed 2-hydroxy-2-propyl radical is highly reactive and can transfer a hydrogen atom to a ground-state benzophenone molecule. This results in the formation of a second benzophenone ketyl radical and a molecule of acetone (B3395972).

Step 4: Dimerization of Ketyl Radicals (Termination)

The final step of the reaction is the dimerization of two benzophenone ketyl radicals. This radical-radical coupling reaction forms a stable carbon-carbon bond, resulting in the formation of this compound. This termination step concludes the radical chain reaction.

Reaction Pathway Diagram

Caption: Free radical mechanism of this compound formation.

Quantitative Data

The efficiency and kinetics of this compound formation are influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Quantum Yields for this compound Formation

| Wavelength (Å) | Solvent | Quantum Yield (Φ) of this compound Formation | Reference |

| 3660 | 2-Propanol (O₂-free) | 0.93 | [2] |

| 3130 | 2-Propanol | 0.99 (for acetone formation) | [2] |

Note: The quantum yield for acetone formation is often used as a proxy for the overall reaction efficiency.

Table 2: Kinetic Data for Key Reaction Steps

| Reaction Step | Reactants | Solvent | Rate Constant | Reference |

| Hydrogen Abstraction | Triplet Benzophenone + 2-Propanol | Supercritical Ethane | Varies with pressure | [3] |

| Ketyl Radical Dimerization | Benzophenone Ketyl Radical | 50% (v/v) Propan-2-ol–water | ~10³ times faster than sulfonated analogue | [4] |

| Triplet State Decay | Triplet Benzophenone | Soft Polymers | Follows second-order law | [5] |

Table 3: Spectroscopic Data for Intermediates

| Intermediate | Technique | Absorption Maxima (λ_max) | Reference |

| Benzophenone (Ground State) | UV-Vis | ~260 nm (peak), tail up to ~365 nm | [6] |

| Benzophenone Triplet State | Transient Absorption | ~530 nm | [7] |

| Benzophenone Ketyl Radical | Transient Absorption | ~350 nm and ~480 nm | [8] |

| Benzophenone Ketyl Radical Anion | Transient Absorption | ~600-618 nm | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility. Below are representative experimental protocols.

Protocol 1: Photochemical Synthesis in 2-Propanol

Materials:

-

Benzophenone

-

2-Propanol (isopropyl alcohol)

-

Glacial acetic acid

-

Round-bottom flask or vial

-

UV source (sunlight or UV lamp)

Procedure:

-

Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in a 20 mL vial. Gentle warming in a water bath can aid dissolution.

-

Once the benzophenone is fully dissolved, add one drop of glacial acetic acid. The acid is added to neutralize any alkaline residues from the glassware that could catalyze the cleavage of the this compound product.[9]

-

Fill the vial with 2-propanol to just below the neck to minimize the air space.

-

Tightly cap the vial and invert it several times to ensure thorough mixing.

-

Expose the vial to a strong source of UV light, such as direct sunlight, for several days to a week. The formation of this compound is indicated by the appearance of colorless crystals.

-

Once the reaction is complete (i.e., crystal formation ceases), cool the mixture in an ice bath to maximize precipitation.[1]

-

Collect the this compound crystals by vacuum filtration, washing them with a small amount of cold 2-propanol.[9]

-

Allow the crystals to air dry. The expected yield is typically high, around 92-95%.[1][2]

-

Characterize the product by its melting point (188–190 °C) and spectroscopic methods (IR, NMR).[9]

Protocol 2: Synthesis using Ethanol (B145695) as a Solvent

Materials:

-

Benzophenone

-

Ethanol (absolute)

-

Glacial acetic acid

-

Test tube or flask

-

UV source

Procedure:

-

Dissolve 2 g of benzophenone in 5 mL of ethanol with gentle warming.[10]

-

After complete dissolution, fill the reaction vessel with ethanol up to the neck and add one drop of glacial acetic acid.[10]

-

Seal the vessel and expose it to sunlight for four to five days, during which white crystals of this compound will form.[10]

-

Cool the test tube in an ice bath and collect the product via vacuum filtration.[10]

-

Dry the crystals overnight. The reported yield for this method is around 40%.[10] Note that the reaction is slower in ethanol compared to 2-propanol.[9]

Experimental Workflow Diagram

References

- 1. scribd.com [scribd.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Solvation effects on reactions of triplet benzophenone in supercritical fluids (Journal Article) | OSTI.GOV [osti.gov]

- 4. Flash-photolysis study of the 4-(methyl sulphonate)-benzophenone ketyl radical anion in alcohol–water mixtures - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Decay kinetics of benzophenone triplets and corresponding free radicals in soft and rigid polymers studied by laser flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. hilarispublisher.com [hilarispublisher.com]

The Photochemical Dimerization of Benzophenone: A Technical Guide to the Synthesis of Benzopinacol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photochemical reduction of benzophenone (B1666685) to benzopinacol, a classic and illustrative example of a photochemically induced dimerization reaction. This document provides a detailed overview of the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, photochemistry, and materials science.

Introduction

The photochemical reduction of benzophenone is a well-established reaction that proceeds via a free-radical mechanism initiated by the absorption of ultraviolet (UV) light.[1][2][3] When irradiated in the presence of a hydrogen donor, such as isopropyl alcohol, benzophenone undergoes a dimerization to form this compound (1,1,2,2-tetraphenyl-1,2-ethanediol).[2][4] This process serves as a valuable model for understanding photochemical transformations and has applications in polymer chemistry and organic synthesis.[4][5]

The reaction is initiated by the photoexcitation of benzophenone to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state.[2][6] This triplet diradical abstracts a hydrogen atom from the solvent, generating two radical intermediates that subsequently dimerize to yield the final product, this compound.[1][2]

Reaction Mechanism

The photochemical conversion of benzophenone to this compound proceeds through a series of well-defined steps initiated by the absorption of a photon.

-

Photoexcitation: A molecule of benzophenone absorbs UV radiation (around 350 nm), promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, resulting in an excited singlet state (S1).[4][6]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T1), which has a diradical character with two unpaired electrons.[2][6]

-

Hydrogen Abstraction: The triplet benzophenone, acting as a radical, abstracts a hydrogen atom from a suitable donor, typically the secondary carbon of isopropyl alcohol. This step forms a diphenyl ketyl radical and an isopropanol (B130326) radical.[1][2]

-

Second Hydrogen Abstraction: The newly formed isopropanol radical can then donate a hydrogen atom to a ground-state benzophenone molecule, producing another diphenyl ketyl radical and a molecule of acetone.[1]

-

Dimerization: Two diphenyl ketyl radicals then combine (dimerize) to form the stable final product, this compound.[2]

Caption: Reaction mechanism for the photochemical reduction of benzophenone.

Experimental Protocols

The synthesis of this compound from benzophenone can be readily achieved using sunlight as a UV source. The following protocols are adapted from established procedures.[1][2][4][7]

Materials and Reagents

| Reagent/Material | Purpose |

| Benzophenone | Starting material |

| Isopropyl alcohol (2-propanol) | Solvent and hydrogen donor |

| Glacial acetic acid | To prevent alkaline cleavage of the product[7] |

| Reaction vessel (e.g., vial, test tube, or flask) | To contain the reaction mixture |

| Heat source (e.g., warm water bath) | To dissolve the benzophenone |

| Sunlight or UV lamp | To initiate the photochemical reaction |

| Filtration apparatus (e.g., Büchner funnel, vacuum flask) | For isolating the product |

| Benzene and Ligroin (for recrystallization) | Solvents for purification |

General Experimental Workflow

The general workflow for the synthesis of this compound is outlined below.

Caption: General experimental workflow for this compound synthesis.

Detailed Synthesis Procedure (Sunlight Method)

This procedure is adapted from multiple sources for a laboratory setting.[1][2][7]

-

Preparation of the Reaction Mixture:

-

Place 2.0 g of benzophenone into a 20 mL vial or test tube.[1][2]

-

Gently warm the mixture in a water bath to completely dissolve the benzophenone.[1][2]

-

Once dissolved, add one drop of glacial acetic acid.[1][2][7] This is crucial to neutralize any alkali that could cause decomposition of the this compound product.[7]

-

Fill the vial or test tube with isopropyl alcohol until the liquid is in the neck to minimize the amount of air (oxygen) present.[1]

-

-

Irradiation:

-

Tightly cap the vial or seal the test tube.[1] If using a rubber stopper, it is advisable to cover it with aluminum foil to prevent reaction with the solvent.[2]

-

Place the reaction vessel in a location where it will receive direct and ample sunlight for an extended period.[1][7]

-

The reaction time will vary depending on the intensity of the sunlight, but crystals of this compound should begin to appear after several hours to a few days.[7] The reaction is typically left for several days to a week to maximize the yield.[1][2]

-

-

Isolation and Purification of this compound:

-

After the irradiation period, cool the reaction vessel in an ice bath to further precipitate the product.[7][8]

-

Wash the crystals with a small amount of cold isopropyl alcohol to remove any unreacted benzophenone and other impurities.[7]

-

For higher purity, the this compound can be recrystallized by dissolving it in hot benzene, followed by the addition of hot ligroin and subsequent cooling.[7]

-

Quantitative Data

The efficiency of the photochemical reduction of benzophenone can be assessed through product yield and quantum yield measurements.

Product Yield and Physical Properties

| Parameter | Value | Reference(s) |

| Theoretical Yield (from 2g Benzophenone) | ~2 g | Calculated |

| Typical Practical Yield | 93-95% | [7] |

| Melting Point | 185-190 °C | [2][7] |

| Appearance | White crystalline solid | [1][4] |

Note: The melting point of this compound can vary with the rate of heating as it may decompose near its melting point.[7]

Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules reacted per photon absorbed. The quantum yield for the photoreduction of benzophenone in isopropyl alcohol has been reported to be close to 2 under certain conditions, suggesting a chain reaction mechanism where the absorption of a single photon leads to the reduction of two benzophenone molecules.[9] However, the quantum yield can be influenced by factors such as light intensity and the presence of quenchers.[10][11] It has been noted that the quantum yield can vary with light intensity.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Melting Point Determination: A sharp melting point in the expected range (185-190 °C) is a good indicator of purity.[2][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3400-3650 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. The disappearance of the strong carbonyl (C=O) absorption band from benzophenone (around 1660 cm⁻¹) is also indicative of a successful reaction.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of this compound. A characteristic singlet for the hydroxyl protons is expected to appear in the spectrum.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The progress of the reaction can be monitored by observing the decrease in the absorbance of benzophenone at its λmax (around 250 nm and a weaker n-π* transition around 350 nm).[2]

Conclusion

The photochemical reduction of benzophenone to this compound is a robust and reproducible reaction that serves as an excellent model for studying photochemical principles. The straightforward experimental setup, high potential yields, and well-understood mechanism make it a valuable tool in both academic and industrial research. This guide provides the necessary technical details for researchers to successfully perform and understand this classic photochemical transformation.

References

- 1. Photochemical preparation of this compound [cs.gordon.edu]

- 2. ijpda.org [ijpda.org]

- 3. Synthesis and Analysis of this compound From Benzophenone by Photoreduction in Green Chemistry - Neliti [neliti.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Physical and chemical properties of Benzopinacol

An In-depth Technical Guide to the Physical and Chemical Properties of Benzopinacol

Introduction

This compound, systematically named 1,1,2,2-tetraphenylethane-1,2-diol, is a diol derivative of tetraphenylethane.[1] It is a white to off-white crystalline solid that holds significance in organic chemistry, primarily as a classic example in photochemical reactions and as a precursor in rearrangement reactions.[2][3][4] This compound is widely utilized as an initiator for free radical polymerization, a catalyst for the formation of unsaturated polyesters, and as an intermediate in various organic syntheses.[2][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and key reactions, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a stable, combustible solid, though it is incompatible with strong oxidizing agents.[4][7][8] It should be stored in a cool, dry, and well-ventilated environment, protected from direct light due to its photosensitivity.[4]

General Properties

| Property | Value |

| IUPAC Name | 1,1,2,2-tetraphenylethane-1,2-diol[9] |

| Synonyms | Benzopinacone, Tetraphenylethylene glycol, 1,1,2,2-Tetraphenyl-1,2-ethanediol[3][9] |

| Molecular Formula | C₂₆H₂₂O₂[2][7][9] |

| Molecular Weight | 366.46 g/mol [2] |

| CAS Number | 464-72-2[2][3][7] |

| Appearance | White to off-white crystalline powder/solid[2][3][4] |

Quantitative Physical Data

| Property | Value |

| Melting Point | 171-184 °C[2][5][7][8] |

| Boiling Point | 457.21 °C (estimate)[7][8] |

| Density | 1.0629 g/cm³ (estimate)[7][8] |

| Vapor Pressure | 4.26 x 10⁻¹¹ mmHg at 25 °C[7] |

| Water Solubility | Insoluble[2][4][7] |

| Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform, dichloromethane, and hot benzene.[2][4][7][10] |

Spectroscopic Data

| Technique | Key Peaks / Shifts (Solvent: CDCl₃) |

| Infrared (IR) | Broad -OH stretch at ~3417-3460 cm⁻¹[11] |

| ¹H NMR | ~7.0-7.5 ppm (m, 20H, Ar-H), ~3.0 ppm (s, 2H, -OH)[12][13] |

| ¹³C NMR | 144.17, 128.61, 127.29, 126.93 (Aromatic C), 83.05 (HO-C-C-OH)[12] |

Key Chemical Reactions and Mechanisms

This compound is notable for two primary reactions: its synthesis via photoreduction and its acid-catalyzed rearrangement.

Photochemical Synthesis from Benzophenone (B1666685)

This compound is classically synthesized by the photochemical reduction of benzophenone.[4] This reaction is driven by light, typically UV from sunlight, which promotes a benzophenone molecule to an excited diradical state.[11][14][15] This diradical then abstracts a hydrogen atom from a donor solvent, such as 2-propanol, to form a diphenyl ketyl radical. Two of these radicals then dimerize to form the stable this compound product.[11][14][16]

Caption: Experimental workflow for the photochemical synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 464-72-2: this compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. Benzopinacole | 464-72-2 [amp.chemicalbook.com]

- 9. This compound | C26H22O2 | CID 94766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS:464-72-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. ijpda.org [ijpda.org]

- 12. Benzopinacole(464-72-2) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Photochemical preparation of this compound [cs.gordon.edu]

- 15. scribd.com [scribd.com]

- 16. rsc.org [rsc.org]

The Pivotal Role of Isopropanol in the Photochemical Synthesis of Benzopinacol

An In-depth Technical Guide for Researchers and Drug Development Professionals

The synthesis of benzopinacol from benzophenone (B1666685) is a cornerstone reaction in organic photochemistry, demonstrating the principles of photoreduction and radical coupling. Central to this transformation is the multi-faceted role of isopropanol (B130326) (2-propanol), which functions as both the hydrogen donor and the reaction solvent. This guide elucidates the critical functions of isopropanol, detailing the underlying mechanisms, experimental protocols, and quantitative outcomes of the synthesis.

Core Mechanism: A Photochemical Cascade

The synthesis is initiated by the absorption of ultraviolet (UV) light by benzophenone. This process triggers a series of radical reactions where isopropanol plays a direct and indispensable role.

The reaction proceeds via the following steps:

-

Photoexcitation: Benzophenone absorbs a photon of UV light (around 355 nm), promoting an electron from a non-bonding (n) orbital to an antibonding pi (π*) orbital.[1] This creates a short-lived excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T1) diradical.[1][2] This triplet state is the key reactive intermediate.

-

Hydrogen Abstraction: The highly reactive triplet-state benzophenone abstracts a hydrogen atom from the tertiary carbon of an isopropanol molecule.[3][4] This is the primary role of isopropanol as a reagent. This step generates two radical species: a diphenylhydroxymethyl radical (also known as a benzhydrol or ketyl radical) and a dimethylhydroxymethyl radical (an isopropanol radical).[3][5]

-

Dimerization: Two diphenylhydroxymethyl radicals then collide and couple, forming a stable carbon-carbon bond to yield the final product, this compound (1,1,2,2-tetraphenyl-1,2-ethanediol).[2][3] The isopropanol radical is concurrently converted to acetone, the reaction's primary byproduct.[1][2]

The Dual Functions of Isopropanol

Isopropanol is not merely a passive medium but an active participant in the synthesis, fulfilling two critical roles.

Hydrogen Donor

The primary chemical role of isopropanol is to act as a reducing agent by donating a hydrogen atom. The tertiary hydrogen on the central carbon of isopropanol is relatively easy to abstract due to the stability of the resulting tertiary radical. The excited benzophenone diradical readily abstracts this hydrogen, initiating the radical cascade that leads to the formation of the benzhydrol radicals necessary for dimerization.[3][5] In this process, isopropanol is oxidized to acetone.[2]

Reaction Solvent

Isopropanol also serves as the ideal solvent for this synthesis for several key reasons:

-

Solubility of Reactant: It effectively dissolves the starting material, benzophenone, allowing for a homogeneous solution that can be uniformly irradiated by sunlight.[6]

-

Insolubility of Product: this compound is sparingly soluble in isopropanol, especially upon cooling.[6] This property is highly advantageous as the product crystallizes out of the solution as it is formed. This precipitation shifts the reaction equilibrium towards the product side, helping to drive the reaction to completion and simplifying the subsequent isolation process.[6][7]

Experimental Protocols

Multiple sources provide a consistent and reproducible methodology for the photochemical synthesis of this compound. The following protocol represents a synthesis of these established methods.

Materials and Equipment

-

Benzophenone

-

Isopropanol (2-propanol)

-

Glacial acetic acid

-

Round-bottomed flask or large vial

-

Stopper or cap for the flask

-

Heating source (warm water bath)

-

Source of bright, direct sunlight or a UV lamp

-

Ice bath

-

Büchner funnel and filter flask for vacuum filtration

-

Filter paper

Detailed Methodology

-

Dissolution: In a round-bottomed flask, dissolve benzophenone in isopropanol. A common ratio is 10 grams of benzophenone in 60-70 mL of isopropanol.[6] Gentle warming in a water bath (around 45°C) may be necessary to fully dissolve the solid.[7][8]

-

Acidification: Add a single drop of glacial acetic acid to the solution.[2][3][8] This is a critical step to neutralize any alkaline residues from the glassware, which could otherwise catalyze the cleavage of the this compound product back into benzophenone and benzhydrol.[5][6]

-

Irradiation: Fill the flask nearly to the top with isopropanol, leaving minimal air space.[3] Stopper the flask tightly and expose it to a strong source of UV light, such as direct sunlight.[6][8] The flask can be inverted in a beaker for stable, continuous exposure.

-

Reaction Monitoring: Crystals of this compound will begin to appear within a few hours in bright sunlight.[6][8] The reaction typically requires several days to a week for completion, depending on the intensity of the light source.[7][8] The flask will gradually fill with a precipitate of colorless crystals.

-

Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize the precipitation of the product.[7][8]

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel.[4][8] Wash the crystals with a small amount of cold isopropanol to remove any unreacted benzophenone and other soluble impurities.

-

Drying: Allow the collected crystals to air dry on the filter paper or on a watch glass. The resulting this compound is typically of high purity.

Quantitative Data Presentation

The photochemical synthesis of this compound is known for its high efficiency and the purity of the resulting product.

Product Yield

The reaction is consistently reported to produce high yields, often exceeding 90%.

| Reference | Reported Yield (%) | Notes |

| Organic Syntheses, Coll. Vol. 2, p.71 | 93 - 94% | For the initial run.[8] |

| Organic Syntheses, Coll. Vol. 2, p.71 | 94 - 95% | For subsequent runs using the filtrate.[8] |

| Fieser, L. F. (1941) | ~95% | After four days in bright sunlight.[6] |

| Patel, S. A., et al. (2014) | 40% | Lower yield reported in this specific study.[2] |

| Scribd Document (Anonymous) | 88.09% | Lab report of a student synthesis.[9] |

Physical and Spectroscopic Properties

The physical properties of the synthesized this compound are well-characterized.

| Property | Value | Reference |

| Melting Point | 188 - 190 °C | [8] |

| Melting Point | 188 - 189 °C | [6] |

| Melting Point | 185 °C | [2] |

| Melting Point | 189 - 191 °C | [9] |

| Appearance | Colorless/White Crystals | [6][7] |

UV-Visible Spectrophotometry

UV absorbance data can be used to monitor the consumption of benzophenone and the formation of this compound.

| Wavelength (nm) | Absorbance of Benzophenone (0.5M in Isopropanol) | Absorbance of this compound (0.5M in Isopropanol) |

| 310 | 0.912 | 0.858 |

| 330 | 0.273 | 0.210 |

| 350 | 0.117 | 0.065 |

| 360 | 0.081 | 0.053 |

| Data sourced from Patel, S. A., et al. (2014).[2] |

Conclusion

In the photochemical synthesis of this compound, isopropanol is far more than an inert solvent. It is an essential reagent that acts as the hydrogen source for the photoreduction of benzophenone. Its unique physical properties—effectively dissolving the reactant while allowing the product to precipitate—further contribute to the high efficiency and simplicity of this classic organic transformation. Understanding the multifaceted role of isopropanol is crucial for optimizing reaction conditions and appreciating the elegance of this photochemical process.

References

- 1. scribd.com [scribd.com]

- 2. ijpda.org [ijpda.org]

- 3. Photochemical preparation of this compound [cs.gordon.edu]

- 4. scribd.com [scribd.com]

- 5. arches.union.edu:443 [arches.union.edu:443]

- 6. prepchem.com [prepchem.com]

- 7. egrassbcollege.ac.in [egrassbcollege.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scribd.com [scribd.com]

A Comparative Technical Guide to the Synthesis of Benzopinacol: Sunlight vs. UV Lamp

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photochemical synthesis of benzopinacol from benzophenone (B1666685), providing a comparative analysis of two primary ultraviolet (UV) light sources: natural sunlight and artificial UV lamps. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the reaction mechanism and experimental workflow to assist researchers in selecting and optimizing this classic photochemical transformation.

Introduction

The synthesis of this compound from benzophenone is a cornerstone example of a photochemical C-C bond-forming reaction. The process relies on the photoexcitation of benzophenone to a reactive triplet state, which then abstracts a hydrogen atom from a suitable donor, typically isopropyl alcohol. The resulting ketyl radicals subsequently dimerize to form this compound. This reaction is of significant interest in organic synthesis and serves as a model for understanding photochemical processes. The choice of the UV light source is a critical parameter that can significantly influence reaction efficiency, time, and scalability. This guide provides a technical comparison of the two most common approaches: harnessing the broad-spectrum UV radiation from sunlight and employing the controlled, high-intensity output of artificial UV lamps.

Photochemical Reaction Mechanism

The synthesis of this compound is a free radical reaction initiated by the absorption of UV light by benzophenone.[1] The key steps are as follows:

-

Photoexcitation: Benzophenone absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital to an antibonding π*-orbital. This initially forms a short-lived excited singlet state (S1).

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable and longer-lived triplet state (T1), which exists as a diradical.[2]

-

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the solvent, isopropyl alcohol, which acts as a hydrogen donor. This step generates two radical species: a diphenylketyl radical and an isopropanol (B130326) radical.

-

Dimerization: Two diphenylketyl radicals then dimerize to form the stable this compound product. Isopropyl alcohol is oxidized to acetone (B3395972) in the process.

A catalytic amount of acetic acid is often added to the reaction mixture to neutralize any alkaline impurities in the glassware or reagents, which could otherwise catalyze the decomposition of this compound.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using both sunlight and a UV lamp.

Synthesis using Sunlight

This method is cost-effective and straightforward, making it suitable for various laboratory settings. However, it is dependent on weather conditions and may lead to longer reaction times.

Materials:

-

Benzophenone

-

Isopropyl alcohol

-

Glacial acetic acid

-

Round-bottom flask or a large test tube

-

Stopper or septum

-

Parafilm (optional)

Procedure:

-

Dissolve benzophenone in isopropyl alcohol in a suitable reaction vessel (e.g., 2 g of benzophenone in 10 mL of isopropanol).[4] Gentle warming in a water bath can aid dissolution.

-

Add one drop of glacial acetic acid to the solution.[4]

-

Fill the reaction vessel with isopropyl alcohol to the brim to minimize the presence of air (oxygen can quench the triplet state of benzophenone).[4]

-

Securely seal the vessel with a stopper or septum. The seal can be further secured with parafilm.

-

Place the reaction vessel in a location with maximum exposure to direct sunlight, such as a windowsill.[4]

-

Allow the reaction to proceed for several days. The formation of white crystals of this compound should be observed.[5]

-

Once the crystal formation ceases, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the this compound crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow them to air dry.

-

Determine the mass and melting point of the product.

Synthesis using a UV Lamp

This method offers greater control over the reaction conditions, leading to potentially faster reaction times and more reproducible results. It is, however, more energy-intensive and requires specialized equipment.

Materials:

-

Benzophenone

-

Isopropyl alcohol

-

Glacial acetic acid

-

UV-transparent reaction vessel (e.g., quartz or borosilicate glass)

-

UV lamp (e.g., mercury vapor lamp, UV LED)

-

Photochemical reactor setup with cooling capabilities

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of benzophenone in isopropyl alcohol with a drop of glacial acetic acid, as described in the sunlight method.

-

Transfer the solution to a UV-transparent reaction vessel equipped with a magnetic stir bar.

-

Place the reaction vessel within a photochemical reactor equipped with a UV lamp. Ensure that the vessel is positioned to receive uniform irradiation.

-

If the UV lamp generates significant heat, use a cooling system (e.g., a water bath or cooling fan) to maintain the reaction at a controlled temperature.

-

Turn on the UV lamp and the magnetic stirrer.

-